1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route may include:
Formation of the Pyridazinone Intermediate: This step involves the synthesis of the pyridazinone core, which can be achieved through cyclization reactions of appropriate precursors under controlled conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Formation of the Urea Linkage: The final step involves the coupling of the difluorophenyl group with the pyridazinone-pyridinyl intermediate to form the urea linkage. This can be achieved using reagents such as isocyanates or carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridazinone to a pyridazine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea: This compound is unique due to its specific structure and functional groups.
Other Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Other Urea Derivatives: Compounds with urea linkages but different aromatic or heterocyclic groups.
Uniqueness
This compound is unique due to its combination of difluorophenyl, pyridazinone, and pyridinyl groups, which confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O2/c19-13-1-2-16(14(20)11-13)23-18(27)22-9-10-25-17(26)4-3-15(24-25)12-5-7-21-8-6-12/h1-8,11H,9-10H2,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKVZZDVDWQCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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